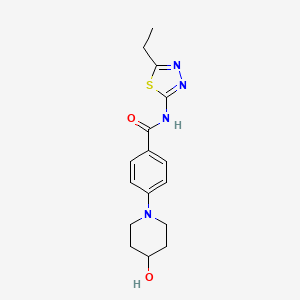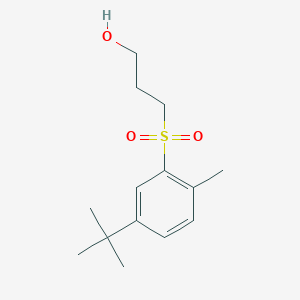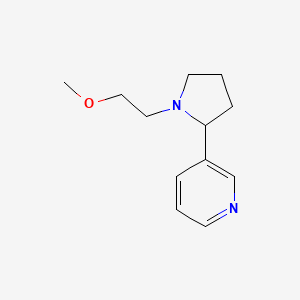
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of B-cell malignancies and autoimmune diseases.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream targets in the B-cell receptor signaling pathway. By inhibiting BTK activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide disrupts B-cell activation and proliferation, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of lymphoma and leukemia. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
実験室実験の利点と制限
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has a relatively short half-life, which may limit its efficacy in certain settings. In addition, the optimal dosing and scheduling of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in clinical trials is still being investigated.
将来の方向性
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide as a therapeutic agent. One area of interest is the combination of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide with other targeted therapies, such as venetoclax, to enhance its anti-tumor activity. Another area of interest is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the identification of biomarkers that predict response to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide could help to guide patient selection and improve clinical outcomes.
合成法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide involves several steps, including the reaction of 4-(4-hydroxypiperidin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to give the desired product.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to the induction of apoptosis in B-cells. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax, in the treatment of chronic lymphocytic leukemia.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-14-18-19-16(23-14)17-15(22)11-3-5-12(6-4-11)20-9-7-13(21)8-10-20/h3-6,13,21H,2,7-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUYWMRVQTZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)


![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)
